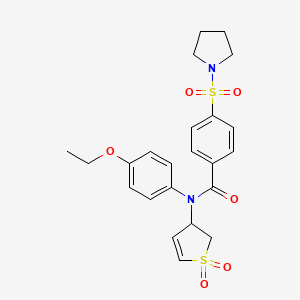

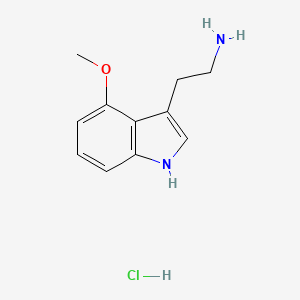

![molecular formula C21H24N2O5S B2938352 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 954634-58-3](/img/structure/B2938352.png)

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is a fascinating compound with a rich structure combining a benzo[d][1,3]dioxole moiety, a pyrrolidinone ring, and a sulfonamide group. Its intricate structure suggests potential for various chemical reactions and applications, particularly in pharmaceutical and chemical research.

Mechanism of Action

Target of Action

Similar compounds bearing the1-benzo[1,3]dioxol-5-yl-indoles moiety have been reported to exhibit activity against various cancer cell lines . The targets of these compounds are often proteins involved in cell proliferation and survival, such as tubulin , a component of the cell’s cytoskeleton .

Mode of Action

This is often achieved by modulating the assembly of microtubules, either through the suppression of tubulin polymerization or the stabilization of the microtubule structure .

Biochemical Pathways

The affected biochemical pathways are likely to be those involved in cell cycle regulation and apoptosis . Disruption of these pathways can lead to the death of cancer cells, preventing their proliferation and spread.

Pharmacokinetics

It’s worth noting that the drug-likeness and bioavailability of similar compounds have been studied, and they were found to obey lipinski’s rule of five, suggesting good bioavailability .

Result of Action

The result of the compound’s action is likely to be the inhibition of cancer cell proliferation and the induction of apoptosis . This can lead to a reduction in tumor size and potentially halt the progression of the disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide involves several steps:

Synthesis of the Benzo[d][1,3]dioxole Derivative: : This involves the preparation of the benzo[d][1,3]dioxole moiety through cyclization reactions typically involving catechol and suitable dihalides under specific conditions.

Formation of the Pyrrolidinone Ring: : A reaction between amines and γ-butyrolactone can form the pyrrolidinone ring. Specific conditions include controlling temperature and solvent environments to optimize yield.

Attachment of the Benzenesulfonamide Group: : This final step involves coupling the 2,4,6-trimethylbenzenesulfonyl chloride with the intermediate compound obtained in previous steps, using suitable catalysts to promote the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized processes for each synthetic step, ensuring high yield and purity. The scale-up might include continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

Oxidation: : Certain oxidizing agents can selectively oxidize functional groups within the molecule.

Reduction: : Reduction reactions may target the ketone or sulfonamide functionalities.

Substitution: : Electrophilic and nucleophilic substitution reactions can modify specific positions in the aromatic rings.

Common Reagents and Conditions

Typical reagents include:

Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: : Including sodium borohydride or lithium aluminum hydride.

Catalysts for Substitution Reactions: : Such as Lewis acids for electrophilic substitutions.

Major Products Formed

The products formed depend on the reaction conditions and reagents used. For example:

Oxidation of the Benzo[d][1,3]dioxole Moiety: : Can lead to the formation of quinones.

Reduction of the Pyrrolidinone Ring: : May result in secondary or tertiary amines.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis, allowing researchers to construct complex molecular architectures.

Biology and Medicine

Industry

In industrial chemistry, it could be used as an intermediate in the synthesis of dyes, agrochemicals, and specialty polymers.

Comparison with Similar Compounds

Similar Compounds

Benzenesulfonamide Derivatives: : Such as N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide.

Pyrrolidinone-containing Molecules: : Such as 3-methyl-2-oxopyrrolidin-1-yl acetate.

Uniqueness

The uniqueness of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide lies in its multi-functional structure, combining features from each of the functional groups within its framework. This allows it to partake in diverse chemical reactions and interact with a variety of biological targets, setting it apart from similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. From its complex synthesis to its wide range of reactions and applications, this compound stands out as a notable entity in chemical research and industrial applications.

Properties

IUPAC Name |

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S/c1-13-6-14(2)21(15(3)7-13)29(25,26)22-10-16-8-20(24)23(11-16)17-4-5-18-19(9-17)28-12-27-18/h4-7,9,16,22H,8,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZAZAXYGUGNON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

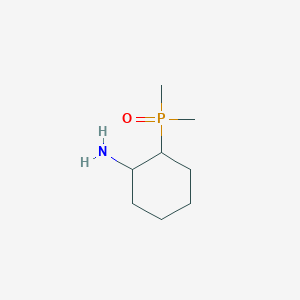

![(1R,5S)-3-Oxabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2938270.png)

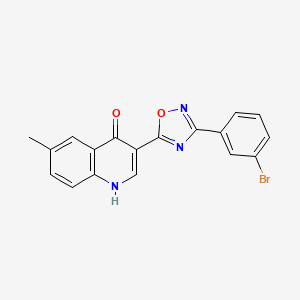

![N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE](/img/structure/B2938271.png)

![N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2938272.png)

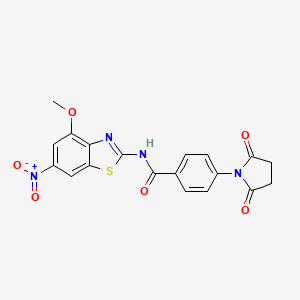

![N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2938278.png)

![(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2938279.png)

![Ethyl-[2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethyl]cyanamide](/img/structure/B2938292.png)